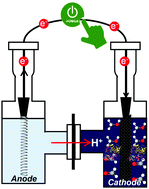Bioelectrocatalytic methanol production with alcohol dehydrogenase using methylviologen as an electron mediator
Energy Advances Pub Date: 2022-04-04 DOI: 10.1039/D2YA00054G
Abstract
Methanol fuel is paid much attention as an alternative lower carbon fuel for internal combustion and other engines. In this work, the bioelectrocatalytic methanol production from formaldehyde with alcohol dehydrogenase from Saccharomyces cerevisiae (ADH) using methylviologen (MV2+) as an electron mediator was developed toward establishing a method for synthesizing CO2 to methanol. When a single-electron reduction potential of MV2+ (−700 mV vs. Ag/AgCl electrode as a reference) was applied in the presence of ADH, reduction of formaldehyde to methanol was observed. After 90 min continuous external bias of −700 mV, 22.6% formaldehyde consumption based on methanol production was observed in this bioelectric catalyst system.


Recommended Literature
- [1] A low content Au-based catalyst for hydrochlorination of C2H2 and its industrial scale-up for future PVC processes†
- [2] Front cover
- [3] Novel transformation of α,β-unsaturated aldehydes and ketones into γ-amino alcohols or 1,3-oxazines via a 4 or 5 step, one-pot sequence†
- [4] Isotopic composition of silicon measured by multicollector plasma source mass spectrometry in dry plasma mode
- [5] Broadening of the near-infrared emission band of the Mg2Al4Si5O18:Cr3+ phosphor for illumination emission applications
- [6] A large spin-crossover [Fe4L4]8+ tetrahedral cage†‡
- [7] Front cover
- [8] Controllable crystal growth of a NiCo-LDH nanostructure anchored onto KCu7S4 nanowires via a facile solvothermal method for supercapacitor application†
- [9] Microparticle self-assembly induced by travelling surface acoustic waves†
- [10] Inside front cover










